molecular formula C15H13N3O2 B8727356 7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one CAS No. 922520-25-0

7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one

Cat. No.: B8727356
CAS No.: 922520-25-0
M. Wt: 267.28 g/mol
InChI Key: LUAIMRWRJPHQET-UHFFFAOYSA-N
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Description

7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with amines or other nitrogen-containing compounds. For 7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one, a possible synthetic route could involve:

    Starting Materials: 7-Methoxy-8-methylquinazoline and 3-pyridinecarboxaldehyde.

    Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the quinazoline ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, particularly in cancer research.

Medicine

In medicine, these compounds might be investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, quinazoline derivatives could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer.

Comparison with Similar Compounds

Similar Compounds

    4-Anilinoquinazolines: Known for their role as tyrosine kinase inhibitors.

    Quinazolinone derivatives: Studied for various biological activities.

Uniqueness

7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other quinazoline derivatives.

Properties

CAS No.

922520-25-0

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

7-methoxy-8-methyl-2-pyridin-3-yl-3H-quinazolin-4-one

InChI

InChI=1S/C15H13N3O2/c1-9-12(20-2)6-5-11-13(9)17-14(18-15(11)19)10-4-3-7-16-8-10/h3-8H,1-2H3,(H,17,18,19)

InChI Key

LUAIMRWRJPHQET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)C3=CN=CC=C3)OC

Origin of Product

United States

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